1-(4-Fluorophenyl)-2,5-dimethylpyrrole
Overview
Description
1-(4-Fluorophenyl)-2,5-dimethylpyrrole (4F-DMP) is an organic compound with a unique structure of a fluorinated phenyl ring attached to a pyrrole ring. It has been used in a variety of scientific research applications, and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Synthesis of Derivatives for Structural Analysis : Mickevičius et al. (2009) reported on the synthesis of derivatives related to 1-(4-Fluorophenyl)-2,5-dimethylpyrrole, emphasizing their structural and spectroscopic analysis. The study detailed the synthesis of several compounds including 1-substituted 2,5-dimethylpyrroles, providing insights into their conformation, configuration, and substituent effects through techniques like NMR and molecular modeling (Mickevičius et al., 2009).
Fluorescent Molecular Probes : In the field of fluorescence, Diwu et al. (1997) explored 2,5-Diphenyloxazoles, which are structurally related to 1-(4-Fluorophenyl)-2,5-dimethylpyrrole. These compounds, featuring a “push-pull” electron transfer system, demonstrated strong solvent-dependent fluorescence, potentially useful for developing sensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).
Analytical Characterizations of Isomers : Dybek et al. (2019) synthesized and characterized isomers of a compound structurally similar to 1-(4-Fluorophenyl)-2,5-dimethylpyrrole. This study was crucial in differentiating between positional isomers using various analytical methods, highlighting the importance of detailed structural analysis in research chemicals (Dybek et al., 2019).
Electrochromic Properties in Polymers : Arslan et al. (2007) investigated the electrochromic properties of a soluble conducting polymer derived from a compound similar to 1-(4-Fluorophenyl)-2,5-dimethylpyrrole. The study emphasized the compound's application in electrochromic devices, demonstrating its potential in material science and electronics (Arslan et al., 2007).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been shown to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
For instance, a study on 2-(4-fluorophenyl)imidazol-5-ones showed that these compounds had good kinetic solubilities and were metabolically stable in vitro .
Result of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, suggesting a broad range of molecular and cellular effects .
properties
IUPAC Name |
1-(4-fluorophenyl)-2,5-dimethylpyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWFQKZWZOYVMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2,5-dimethylpyrrole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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